Benzene, 1-bromo-4-(heptylthio)-
Overview
Description
Chemical Reactions Analysis
- Nucleophilic Substitution (SNAr) : Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. Electron-withdrawing groups (such as nitro) ortho and para to the bromine enhance the rate of substitution. The SNAr mechanism involves initial addition of the nucleophile (e.g., hydroxide ion) to the aromatic ring, followed by loss of a halide anion . Radical Addition : Benzene derivatives are more susceptible to radical addition reactions. In the presence of radical initiators, benzene can add halogens (e.g., chlorine or bromine) to form hexahalocyclohexanes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Molecular Electronics and Conductance
Molecular electronics is an area where Benzene, 1-bromo-4-(heptylthio)- related compounds have potential applications. For instance, the conductance of molecular junctions involving benzene derivatives has been studied, revealing insights into charge transport through molecules. These findings are crucial for the development of molecular-scale electronic devices (Reed et al., 1997).
Synthetic Methodologies
In synthetic chemistry, compounds like Benzene, 1-bromo-4-(heptylthio)- serve as intermediates or building blocks for creating more complex molecules. For example, the synthesis of ethynylferrocene compounds through palladium-catalyzed cross-coupling reactions showcases the versatility of bromobenzene derivatives in forming multifunctional molecules (Fink et al., 1997).
Material Science
In material science, the synthesis and characterization of bromobenzene derivatives are fundamental for developing new materials with specific properties. For example, 1-bromo-4-(3,7-dimethyloctyl)benzene has been studied as a precursor for graphene nanoribbons, indicating the role of such compounds in nanotechnology and materials science (Patil et al., 2012).
Chiroptical Properties
The study of chirooptical properties and electron delocalization in compounds like functionalized thiophene-based [7]helicenes derived from benzodithiophene provides insights into the correlation between molecular structure and optical activity. Such research contributes to the understanding of molecular chirality and its applications in optical devices and materials (Rajca et al., 2009).
Organic Electronics
Benzene derivatives are also used in the synthesis of materials for organic electronics. For example, the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene highlight the application of such compounds in light-emitting devices due to their photoluminescence properties (Zuo-qi, 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-heptylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGGWRQEQXFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501205 | |
Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(heptylthio)- | |
CAS RN |
76542-22-8 | |
Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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